molecular formula C40H38N4O16 B1203286 Uroporphyrin I CAS No. 607-14-7

Uroporphyrin I

Cat. No.: B1203286
CAS No.: 607-14-7
M. Wt: 830.7 g/mol
InChI Key: MOTVYDVWODTRDF-UHFFFAOYSA-N
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Description

Uroporphyrin I (Uro I) is an octacarboxylic porphyrin derived from the oxidation of uroporphyrinogen I, a tetrapyrrole intermediate in heme biosynthesis. Structurally, it contains eight carboxyl groups arranged in a symmetric isomer pattern (1:3:5:7-tetraacetic acid and 2:4:6:8-tetrapropionic acid substituents) . Its deep-red fluorescence and stability in acidic/basic conditions make it a diagnostic marker .

Properties

CAS No.

607-14-7

Molecular Formula

C40H38N4O16

Molecular Weight

830.7 g/mol

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

MOTVYDVWODTRDF-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O

Related CAS

68929-06-6 (di-hydrochloride)

Synonyms

2,7,12,17-porphinetetrapropionic acid
uroporphyrin I
uroporphyrin I, dihydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Uroporphyrin III (Uro III)

Uro III, the physiological isomer, shares the same molecular formula as Uro I but differs in substituent arrangement (1:3:5:8-tetraacetic acid and 2:4:6:7-tetrapropionic acid). Key distinctions include:

Property Uroporphyrin I Uroporphyrin III
Isomer Formation Spontaneous cyclization of hydroxymethylbilane (no UROS) Requires UROS for asymmetric cyclization
Melting Point (Ester) 292–294°C (pure octamethyl ester) 264°C (pure octamethyl ester)
Clinical Association PCT, CEP Acute hepatic porphyrias
Excretion Ratio 80–95% in cutaneous porphyria 75% in acute porphyria
X-ray Diffraction Distinct pattern; forms molecular compounds with Uro III at 25% I + 75% III Unique crystallographic signature

Research Findings :

  • In acute porphyria, urinary Uro III dominates (~75%), while Uro I is a minor component (~25%) .
  • Chromatographic separation (e.g., Hyflo Super-Cel columns or lutidine paper) confirms isomer ratios in clinical samples .

Coproporphyrins (Copro I and III)

Coproporphyrins are tetracarboxylic porphyrins formed via decarboxylation of uroporphyrinogens. Uro I decarboxylates to Copro I, and Uro III to Copro III .

Property Coproporphyrin I Coproporphyrin III
Precursor This compound Uroporphyrin III
Excretion Pathway Urine (minor) Urine and feces (enterohepatic circulation)
Clinical Relevance Rare; elevated in CEP Marker for hepatic dysfunction

Kinetic Studies :

  • Radiolabeled Copro I/III and Uro I show divergent excretion: >70% of Uro I is urinary, whereas Copro III undergoes enterohepatic recycling .

Heptacarboxyl Porphyrins

These intermediates arise from partial decarboxylation of Uro I/III. In PCT, heptacarboxyl porphyrin III accumulates alongside Uro I due to UROD inhibition .

Hydroxylated and Peroxylated Derivatives

  • Meso-hydroxythis compound and peroxyacetic acid this compound are unique to CEP, formed via iron/H$2$O$2$-mediated oxidation of uroporphyrinogen I .
  • These derivatives are absent in hepatic porphyrias, highlighting their erythropoietic origin .

Clinical and Research Implications

Diagnostic Utility

  • Uro I Dominance : >80% Uro I in urine indicates PCT or CEP .
  • Fluorescence Imaging : Uro I’s fluorescence aids in tumor detection and photodynamic therapy .

Pathogenic Mechanisms

  • Iron’s Role : Ferrous ions promote Uro I synthesis in liver extracts by inhibiting UROgen III cosynthetase .
  • Collagen Stimulation : Uro I increases collagen biosynthesis in fibroblasts, explaining scleroderma-like lesions in PCT without light exposure .

Controversies Resolved

  • Earlier studies misattributed Waldenström porphyrins to Uro I + heptacarboxyl III . Modern chromatography/X-ray diffraction confirmed mixtures of Uro I (25%) and III (75%) .

Preparation Methods

Acid-Catalyzed Condensation of Porphobilinogen

The classical synthesis involves the condensation of PBG in hydrochloric acid–methanol solutions, followed by oxidation and purification. Key steps include:

  • Condensation : PBG (2.0 mmol) is refluxed in a 3:1 methanol–water mixture with HCl (10 mL) for 2 hours.

  • Oxidation : The intermediate porphyrinogen is oxidized aerobically at room temperature for 24 hours.

  • Purification : The crude product is crystallized from chloroform–methanol, yielding this compound methyl ester (5.9% yield).

Table 1: Reaction Conditions and Yields for Chemical Synthesis

ParameterValueSource
ReagentsPBG, HCl, MeOH–H2O
TemperatureReflux (100°C)
Reaction Time2 hours (condensation)
Oxidation Time24 hours (aerobic)
Yield (Methyl Ester)5.9%
Melting Point285–286°C

This method remains foundational but suffers from low yields due to competing oligomerization and tar formation.

Decarboxylation and Side-Chain Modification

This compound’s eight carboxyl groups make it highly soluble in aqueous alkali, complicating isolation. Partial decarboxylation to coproporphyrin I simplifies purification:

  • Heating this compound in 1% HCl at 185–190°C for 4 hours selectively removes four carboxyl groups, yielding coproporphyrin I.

  • The product is identical to synthetic coproporphyrin I by melting point (251–252°C), infrared spectroscopy, and X-ray analysis.

Enzymatic Synthesis Pathways

Porphobilinogen Deaminase and Isomerase Systems

Enzymatic synthesis exploits two key enzymes:

  • Porphobilinogen deaminase : Catalyzes the polymerization of PBG into hydroxymethylbilane, which cyclizes non-enzymatically to uroporphyrinogen I.

  • Uroporphyrinogen isomerase : Redirects cyclization to form uroporphyrinogen III in vivo.

In the absence of isomerase, deaminase exclusively produces uroporphyrinogen I, which auto-oxidizes to this compound under aerobic conditions.

Table 2: Enzymatic Synthesis Parameters

ParameterValueSource
EnzymePBG deaminase
SubstratePBG (2.0 mM)
Incubation Conditions37°C, anaerobic
ProductUroporphyrinogen I
OxidationAerobic, 24 hours

This method is highly specific but requires enzyme isolation, limiting scalability.

Inhibition of Isomerase Activity

Uroporphyrinogen III synthesis is suppressed by:

  • Pre-incubating PBG with deaminase alone.

  • Heat-inactivating isomerase before adding deaminase.

Both approaches ensure exclusive this compound production, confirming the enzyme’s role in directing isomerism.

Green Chemistry Approaches

Recent advances prioritize solvent reduction and avoid toxic oxidants. A prototypical method involves:

  • Condensation : Pyrrole and aldehyde derivatives react in HCl–MeOH–H2O (3:2:1) at room temperature.

  • Oxidation : Refluxing in dimethylformamide (DMF) aerobically for 1.5 hours.

While optimized for tetraphenylporphyrin, this framework is adaptable to this compound by substituting PBG for aldehyde.

Table 3: Green Synthesis Advantages

FeatureBenefitSource
Solvent SystemH2O–MeOH (low toxicity)
OxidantO2 (air)
ScalabilityGram-scale production
Yield10–40%

Analytical Validation

Critical to all methods is confirming this compound’s identity:

  • Paper Chromatography : Lutidine–water systems resolve this compound from hepta- and hexacarboxylic analogs.

  • Melting Point Analysis : Synthetic and natural methyl esters show identical melting points (285–286°C).

  • Spectroscopy : UV-vis spectra exhibit a Soret band at 400 nm and four Q-bands (500–650 nm) .

Q & A

How is Uroporphyrin I detected and quantified in biological samples?

Basic:
this compound is quantified using high-performance liquid chromatography (HPLC) paired with fluorescence detection due to its inherent fluorescent properties. Fluorometric assays (excitation: 400 nm, emission: 600 nm) are standardized against a this compound calibration curve, as described in porphyria diagnostics . For solubility, samples must be prepared in alkaline (pH > 9.5) or strongly acidic (pH < 2) aqueous media to avoid degradation .
Advanced:
In complex matrices (e.g., erythrocytes or liver tissue), tandem mass spectrometry (LC-MS/MS) improves specificity by distinguishing this compound from structural analogs like Uroporphyrin III. Validation requires spiked recovery experiments and internal standards (e.g., isotopically labeled porphyrins) to account for matrix effects .

What experimental models are used to study this compound accumulation in porphyrias?

Basic:
Murine models (e.g., R167Q+/+ mice) with defective uroporphyrinogen III synthase replicate congenital erythropoietic porphyria (CEP), showing elevated this compound in erythrocytes, liver, and brain tissues . Cell-based models, such as ALA-treated Leishmania spp. transfectants, enable controlled porphyrin biosynthesis studies .
Advanced:
CRISPR-engineered human hepatocyte lines with mutations in UROS or ALAS2 genes are used to dissect enzymatic defects in heme biosynthesis. These models allow for real-time tracking of this compound accumulation using fluorescence microscopy and Raman spectroscopy .

How do environmental factors influence this compound aggregation?

Basic:
Salt concentration (e.g., NaCl) and pH are critical: dimerization occurs at physiological salt levels (≥100 mM), while acidic conditions (pH < 3) induce non-physiological aggregation. Absorption spectroscopy (Soret band shifts) monitors these transitions .
Advanced:
Resonance Raman difference spectroscopy reveals metal-dependent aggregation mechanisms. For example, Cu(II)-Uroporphyrin I forms stable dimers via axial ligand bridging, whereas Zn(II) derivatives remain monomeric. Nonlinear least-squares fitting of spectral data quantifies dimerization equilibrium constants (Kd) .

What methodological challenges arise in distinguishing this compound from isomer III?

Basic:
HPLC with C18 reverse-phase columns and gradient elution (methanol/water with 0.1% TFA) partially resolves isomers. Co-elution risks require post-column fluorescence verification .
Advanced:
Ion mobility spectrometry (IMS) coupled with mass spectrometry separates isomers based on collision cross-section differences. Machine learning algorithms (e.g., PCA) analyze spectral libraries to improve identification accuracy in complex mixtures .

How is this compound utilized in photodynamic therapy (PDT) research?

Basic:
this compound’s fluorescence (λex 405 nm, λem 620 nm) enables tumor localization in preclinical models. Protocols involve intravenous administration followed by laser irradiation (630 nm) to generate cytotoxic singlet oxygen .
Advanced:
Surface-enhanced Raman scattering (SERS) nanoparticles functionalized with this compound improve PDT efficacy. In vivo studies measure singlet oxygen quantum yields (ΦΔ) via near-infrared chemiluminescence imaging .

What analytical techniques validate this compound purity in synthetic preparations?

Basic:
Purity (>95%) is confirmed via UV-Vis spectroscopy (Soret band at 406 nm) and thin-layer chromatography (TLC) with acetic acid/ether/hexane mobile phases. Acidic degradation products (e.g., decarboxylated porphyrins) are monitored .
Advanced:
X-ray crystallography resolves structural homogeneity, while inductively coupled plasma mass spectrometry (ICP-MS) detects trace metal contaminants (e.g., Fe, Zn) that alter photophysical properties .

How does this compound contribute to oxidative stress mechanisms?

Basic:
this compound acts as a phototoxin under UV/visible light, generating ROS via Type I (electron transfer) and Type II (singlet oxygen) pathways. In vitro assays (e.g., DCFH-DA fluorescence) quantify ROS in keratinocyte cultures .
Advanced:
Electron paramagnetic resonance (EPR) spin trapping identifies specific ROS (e.g., hydroxyl radicals) in this compound-loaded mitochondria. Computational models (DFT) predict redox potentials and site-specific radical formation .

What protocols ensure reproducibility in this compound studies?

Basic:
Standardize storage conditions (-20°C in amber vials) to prevent photodegradation. Pre-experiment solubility tests in buffered solutions (pH 2–10) confirm monomeric stability .
Advanced:
Interlaboratory validation using reference materials (e.g., NIST porphyrin standards) and blinded data analysis mitigate batch effects. Open-source spectral databases (e.g., HMDB) enhance cross-study comparability .

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